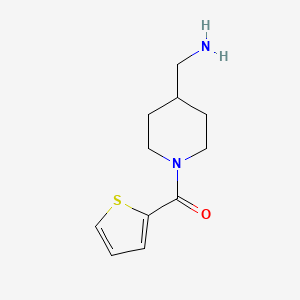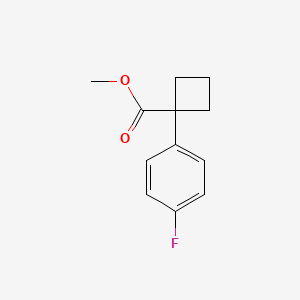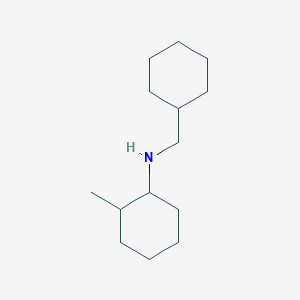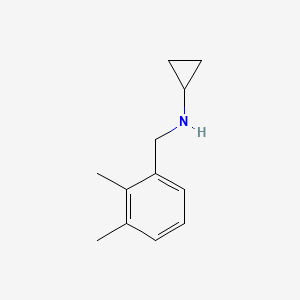
2-クロロ-N-(3-フルオロフェニル)ピリミジン-4-アミン
説明
“2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H7ClFN3 . It is a pyrimidine derivative, which is a class of compounds that contain a wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chloro group and a fluorophenyl group attached to the pyrimidine ring .科学的研究の応用
抗がん研究
ピリミジン誘導体は、その抗がん特性のために広く研究されています。これらは抗代謝物として作用し、DNAおよびRNA合成を妨げ、これはがん細胞の増殖に不可欠です。 2-クロロ-N-(3-フルオロフェニル)ピリミジン-4-アミンの特定の構造により、癌細胞でしばしば過剰発現しているチロシンキナーゼを阻害する可能性があります .
抗菌および抗真菌用途
この化合物が核酸の合成を妨げる能力は、新しい抗菌剤と抗真菌剤を開発するための候補となります。 その構造骨格は、幅広い病原性微生物を標的にするために修飾できます .
循環器研究
ピリミジン誘導体は、降圧効果を含む循環器系の利点を持つことが示されています。 これらは、血圧調節に関与するさまざまな受容体とチャネルの活性を調節できます .
神経疾患
この化合物が神経伝達物質系に与える影響は、神経疾患の治療に役立つ可能性があります。 これは、アルツハイマー病やパーキンソン病などの病気に関与する特定の神経伝達物質受容体を標的にする薬剤を開発するためのリード化合物として役立つ可能性があります .
抗炎症作用と鎮痛作用
2-クロロ-N-(3-フルオロフェニル)ピリミジン-4-アミンは、その構造の適応性により、抗炎症作用と鎮痛作用を示すように調整できます。 これは、新しい鎮痛薬を作成するための潜在的な候補となります .
抗糖尿病活性
ピリミジン誘導体は、DPP-IV阻害剤として作用することができ、これは、血糖値に応答してインスリン分泌を増加させる抗糖尿病薬のクラスです。 この化合物は、糖尿病の管理における有効性を調査できます .
抗ウイルス研究
ピリミジンの構造コアにより、抗ウイルス特性を持つ化合物の開発が可能になります。 2-クロロ-N-(3-フルオロフェニル)ピリミジン-4-アミンは、ウイルス複製を阻害する新しい薬剤を合成するために使用できます .
材料科学
生物医学的用途を超えて、2-クロロ-N-(3-フルオロフェニル)ピリミジン-4-アミンなどのピリミジン誘導体は、材料科学にも使用できます。 これらは、芳香族および複素環状の性質により、有機電子材料の構成要素として役立ちます .
これらの用途のそれぞれは、ピリミジン環のユニークな特性と、問題の化合物の特定の置換基を活用しています。これらの用途に関する研究は継続中で、この化合物の汎用性により、新しい治療薬や材料の開発において貴重な資産となっています。 ここに提供されている情報は、ピリミジン化学とそのさまざまな科学研究分野における用途に関する現在の理解に基づいています .
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the presence of halogens such as chlorine and fluorine in a compound can influence its activity . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to affect various biological pathways .
Pharmacokinetics
It is known that the compound’s molecular weight is 22363 , which could influence its bioavailability.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生化学分析
Biochemical Properties
2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine may interact with other biomolecules such as nucleic acids, affecting their stability and function.
Cellular Effects
The effects of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can result in toxic or adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For instance, its interaction with acetyl-CoA carboxylase can influence fatty acid synthesis and degradation, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its distribution in lipid-rich tissues may enhance its effects on lipid metabolism.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-chloro-N-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-10-13-5-4-9(15-10)14-8-3-1-2-7(12)6-8/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZUDJUYCVRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)




![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)
![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)
